

Application Notes and Protocols: Sodium Borohydride Reduction of 3-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenoxybenzyl alcohol*

Cat. No.: *B108095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of **3-phenoxybenzyl alcohol** via the reduction of 3-phenoxybenzaldehyde using sodium borohydride (NaBH_4). This reaction is a fundamental transformation in organic synthesis, yielding a key intermediate for the production of various commercial products, notably synthetic pyrethroid insecticides.^{[1][2]} Detailed experimental protocols, characterization data, and a visual representation of the reaction workflow are presented to facilitate replication and application in research and development settings.

Introduction

The reduction of aldehydes to primary alcohols is a crucial process in organic chemistry. Sodium borohydride is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride.^{[3][4]} The substrate, 3-phenoxybenzaldehyde, is a common building block, and its reduction product, **3-phenoxybenzyl alcohol**, is a precursor to a range of commercially significant compounds, including phenothrin and cyphenothrin, which are active ingredients in many insecticides.^{[1][5]} This application note details a reliable and high-yield protocol for this conversion.

Data Presentation

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Boiling Point (°C)	Density (g/mL)
3-Phenoxybenzaldehyde	C ₁₃ H ₁₀ O ₂	198.22	Colorless to pale yellow liquid	140-142 / 1 mmHg	1.166
Sodium Borohydride	NaBH ₄	37.83	White crystalline solid	Decomposes	1.074
3-Phenoxybenzyl alcohol	C ₁₃ H ₁₂ O ₂	200.23	Colorless liquid	135-140 / 0.1 mmHg[6]	1.149 at 25°C[6]

Table 2: Experimental Parameters

Parameter	Value
Stoichiometry (Aldehyde:NaBH ₄)	1 : 1.2
Solvent	Anhydrous Methanol
Reaction Temperature	0°C to Room Temperature
Reaction Time	1.5 hours
Work-up	Quenching with sat. aq. NH ₄ Cl, Extraction with Ethyl Acetate
Yield	~99%

Experimental Protocol

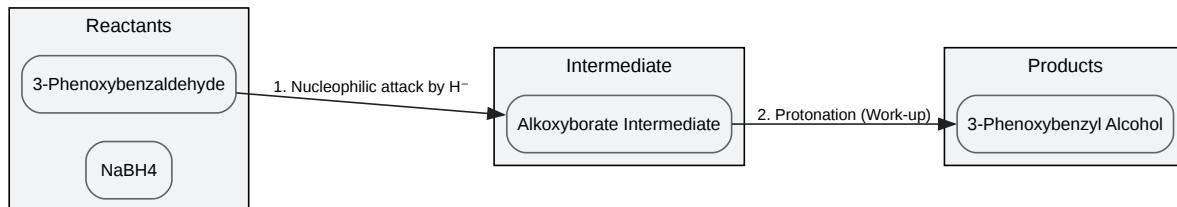
Materials:

- 3-Phenoxybenzaldehyde (5 g, 25.22 mmol)

- Sodium borohydride (1.14 g, 30.26 mmol)
- Anhydrous methanol (60 mL)
- Saturated aqueous ammonium chloride solution (50 mL)
- Ethyl acetate (150 mL)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenoxybenzaldehyde (5 g, 25.22 mmol) in anhydrous methanol (60 mL).
- Cool the resulting solution to 0°C using an ice bath.
- While maintaining the temperature at 0°C, add sodium borohydride (1.14 g, 30.26 mmol) in small portions over a period of 10-15 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.


- To the resulting residue, carefully add saturated aqueous ammonium chloride solution (50 mL) to quench the reaction.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **3-phenoxybenzyl alcohol** as a colorless liquid (approx. 5 g, 99% yield).[\[7\]](#)

Characterization of 3-Phenoxybenzyl Alcohol

Table 3: Spectroscopic Data

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.38-7.25 (m, 3H, Ar-H), 7.15-7.00 (m, 4H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (s, 2H, -CH ₂ -), 2.10 (s, 1H, -OH)
¹³ C NMR (CDCl ₃)	δ (ppm): 157.5, 157.1, 143.0, 129.7, 123.3, 121.6, 119.0, 117.8, 117.1, 64.6 (-CH ₂ OH) [8] [9]
IR (film)	ν (cm ⁻¹): 3350 (broad, O-H stretch), 3060, 3040 (aromatic C-H stretch), 1585, 1485 (aromatic C=C stretch), 1250 (asymmetric C-O-C stretch), 1020 (C-O stretch)

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3. NaBH4 | PPT [slideshare.net]
- 5. airus.unisalento.it [airus.unisalento.it]
- 6. 3-苯氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Phenoxybenzyl alcohol | 13826-35-2 [chemicalbook.com]
- 8. 3-Phenoxybenzyl alcohol | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Phenoxybenzyl alcohol(13826-35-2) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Borohydride Reduction of 3-Phenoxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: benchchem.com

[<https://www.benchchem.com/product/b108095#sodium-borohydride-reduction-of-3-phenoxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com